molecular formula C10H9N B6226553 (2E)-3-(4-methylphenyl)prop-2-enenitrile CAS No. 35121-93-8

(2E)-3-(4-methylphenyl)prop-2-enenitrile

Cat. No.: B6226553
CAS No.: 35121-93-8
M. Wt: 143.2
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Description

(2E)-3-(4-methylphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a nitrile group attached to a propenyl chain, which is further substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methylphenyl)prop-2-enenitrile typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methylphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.

    Substitution: The propenyl chain can undergo electrophilic substitution reactions, particularly at the β-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Bromine (Br₂) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: 3-(4-methylphenyl)propanoic acid

    Reduction: 3-(4-methylphenyl)propan-1-amine

    Substitution: 3-bromo-3-(4-methylphenyl)prop-2-enenitrile

Scientific Research Applications

(2E)-3-(4-methylphenyl)prop-2-enenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)-3-(4-methylphenyl)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the propenyl chain can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-phenylprop-2-enenitrile
  • (2E)-3-(4-chlorophenyl)prop-2-enenitrile
  • (2E)-3-(4-methoxyphenyl)prop-2-enenitrile

Uniqueness

(2E)-3-(4-methylphenyl)prop-2-enenitrile is unique due to the presence of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing (2E)-3-(4-methylphenyl)prop-2-enenitrile, and what reaction conditions optimize yield and purity?

The compound is typically synthesized via condensation reactions between substituted aromatic aldehydes and nitrile-containing precursors. For example:

  • Knoevenagel condensation : Reacting 4-methylbenzaldehyde with a nitrile derivative (e.g., cyanoacetamide) in the presence of a base (e.g., piperidine or K₂CO₃) and polar solvents like ethanol or DMSO .
  • Catalytic optimization : Sodium hydroxide or potassium carbonate improves reaction efficiency. Temperature control (60–80°C) minimizes side reactions .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity .

Q. How is this compound characterized using spectroscopic methods?

  • ¹H/¹³C NMR : Confirm the E-configuration via coupling constants (J ≈ 12–16 Hz for trans olefinic protons). Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm) .
  • IR spectroscopy : A sharp peak near 2220 cm⁻¹ confirms the nitrile group .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z ≈ 169 for [M+H]⁺) validate the molecular formula .

Q. What solvent systems and chromatographic techniques are effective for purifying this compound?

  • Solvent selection : Ethanol, methanol, or DCM/hexane mixtures are ideal for recrystallization .
  • Column chromatography : Use silica gel with a gradient of hexane:ethyl acetate (8:2 to 7:3) to separate stereoisomers or byproducts .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties of this compound?

  • HOMO-LUMO analysis : Calculate energy gaps to assess reactivity. For example, a narrow gap (~4–5 eV) suggests potential for charge-transfer interactions .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites, such as the nitrile group or aromatic ring .
  • Validation : Compare computed UV-Vis spectra with experimental data to refine computational models .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Parameter adjustment : Modify basis sets (e.g., B3LYP/6-311+G(d,p)) in DFT calculations to better align with observed reaction outcomes .
  • Mechanistic studies : Use kinetic isotope effects or Hammett plots to validate proposed reaction pathways .

Q. How does X-ray crystallography determine the stereochemistry and molecular packing of this compound?

  • Data collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure refinement : SHELXL refines atomic coordinates and thermal displacement parameters. The E-configuration is confirmed by C=C bond lengths (~1.33 Å) and torsion angles .
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to illustrate molecular geometry and packing interactions (e.g., π-π stacking) .

Q. What methodological approaches analyze the compound’s potential biological activity?

  • Docking simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or receptors) .
  • In vitro assays : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values with structural analogs .

Q. How do substituent variations (e.g., methyl vs. methoxy groups) impact the compound’s physicochemical properties?

  • Comparative studies : Replace the 4-methyl group with electron-donating (e.g., -OCH₃) or withdrawing (-Cl) groups. Monitor changes in:
    • Solubility : LogP values (via HPLC) .
    • Thermal stability : TGA/DSC analysis .
    • Bioactivity : Structure-activity relationship (SAR) models .

Q. Methodological Notes

  • Contradictions in synthesis : While ethanol is commonly used, DMSO may enhance reaction rates but complicate purification. Optimize solvents based on substituent polarity .
  • Crystallography limitations : Twinning or weak diffraction may require high-resolution data (e.g., synchrotron sources) or SHELXD for structure solution .

Properties

CAS No.

35121-93-8

Molecular Formula

C10H9N

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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